N-Hexanoyl-L-Homoserine

Description

Fundamental Concepts of Quorum Sensing in Gram-Negative Bacteria

Quorum sensing (QS) is a cell-to-cell communication process that enables bacteria to sense their population density and regulate gene expression accordingly. oup.compnas.org This mechanism relies on the production, release, and detection of small, diffusible signaling molecules called autoinducers. nih.gov In many Gram-negative bacteria, the most common signaling molecules are N-acyl homoserine lactones (AHLs). oup.commbl.or.kr

The canonical AHL-based quorum sensing system, first described in Vibrio fischeri, involves two key protein components: a LuxI-type synthase and a LuxR-type receptor. oup.comnih.gov

Signal Production : The LuxI-type synthase is responsible for synthesizing a specific AHL molecule. nih.gov The substrates for this synthesis are typically an acylated acyl carrier protein (Acyl-ACP) and S-adenosylmethionine (SAM). pnas.org

Signal Accumulation : The synthesized AHL autoinducers are secreted into the surrounding environment, and their extracellular concentration increases in direct proportion to the bacterial population density. oup.comwikipedia.org

Signal Detection and Response : Once the AHL concentration reaches a critical threshold, the molecules diffuse back into the cells and bind to their cognate LuxR-type cytoplasmic receptors. nih.govwikipedia.org This AHL-receptor complex then acts as a transcriptional regulator, binding to specific DNA sequences (often called 'lux boxes') to activate or repress the expression of target genes. nih.gov This coordinated gene expression can control a wide array of phenotypes, such as bioluminescence, biofilm formation, virulence factor production, and antibiotic synthesis. pnas.orgmedchemexpress.comwikipedia.org This entire process creates a positive feedback loop, as the activation of quorum sensing often leads to increased synthesis of the autoinducer itself, promoting a synchronized response throughout the population. nih.gov

N-Hexanoyl-L-Homoserine as a Key N-Acyl Homoserine Lactone Signal

This compound (C6-HSL) is a well-characterized short-chained N-acyl homoserine lactone that acts as a crucial autoinducer in the quorum sensing systems of various Gram-negative bacteria. medchemexpress.comcaymanchem.com Its structure consists of a conserved homoserine lactone ring attached to a 6-carbon acyl chain. frontiersin.org This molecule is produced and utilized by diverse bacteria to regulate important physiological functions. chemicalbook.com

Table 1: Chemical Properties of this compound Below is an interactive table detailing the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | N-(tetrahydro-2-oxo-3-furanyl)-hexanamide | caymanchem.com |

| Molecular Formula | C₁₀H₁₇NO₃ | sigmaaldrich.comcaymanchem.com |

| Molecular Weight | 199.25 g/mol | sigmaaldrich.com |

| CAS Number | 147852-83-3 | sigmaaldrich.comcaymanchem.com |

| Synonyms | C6-HSL, N-hexanoyl Homoserine lactone | caymanchem.comcaymanchem.com |

Table 2: Examples of Bacteria and Processes Regulated by this compound This interactive table provides examples of bacteria that produce or respond to C6-HSL and the associated biological activities it governs.

| Bacterium | Regulated Process / Finding | Source |

| Pseudomonas aurantiaca PB-St2 | Production of phenazine (B1670421) antibiotics. | jmb.or.kr |

| Chromobacterium violaceum | Production of violacein (B1683560) pigment. | jmb.or.kr |

| Serratia proteamaculans B5a | Expression of quorum-sensing-directed proteins. | caymanchem.com |

| Avian Pathogenic E. coli (APEC) | Contributes to virulence, affects adherence, survival, and biofilm formation. | nih.gov |

| Rhizobium leguminosarum | First recognized as an active quorum sensing modulator in this species. | chemicalbook.com |

Scope and Significance of this compound Research in Academic Contexts

Research on this compound is significant due to its role as a model for understanding bacterial communication and its potential applications in medicine and agriculture. The study of C6-HSL and other AHLs has become a major focus for developing new anti-virulence drugs that disrupt bacterial communication rather than killing the bacteria directly, a strategy that may reduce the selective pressure for antibiotic resistance. chemicalbook.comsigmaaldrich.com

The academic significance of C6-HSL extends to inter-kingdom signaling, where bacteria communicate with eukaryotic hosts. Research has shown that plants can detect and respond to C6-HSL. For instance:

Several plants, including the legume Lotus corniculatus, can inactivate C6-HSL, suggesting a mechanism to interfere with bacterial signaling. nih.govoup.com

In tomato plants, C6-HSL can induce systemic resistance against fungal pathogens. caymanchem.comnih.gov

Application of C6-HSL to Arabidopsis thaliana seedlings alters root growth and gene expression. caymanchem.comnih.gov

Field trials have demonstrated that priming winter wheat seeds with C6-HSL can improve plant growth and seed yield, highlighting its potential as a biostimulator in agriculture. plos.org

Furthermore, C6-HSL is studied in the context of algae-bacterial systems, where it can influence algal metabolism, such as promoting lipid accumulation. medchemexpress.comnih.gov The stability of C6-HSL under various environmental conditions, such as different pH levels and temperatures, has also been characterized, which is crucial for understanding its function in diverse ecological niches. nih.gov

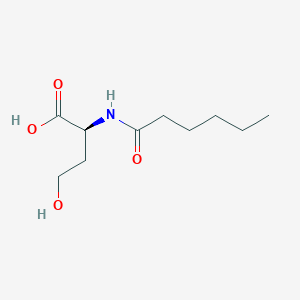

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(2S)-2-(hexanoylamino)-4-hydroxybutanoic acid |

InChI |

InChI=1S/C10H19NO4/c1-2-3-4-5-9(13)11-8(6-7-12)10(14)15/h8,12H,2-7H2,1H3,(H,11,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

BJLILZXVIKTHKQ-QMMMGPOBSA-N |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCO)C(=O)O |

Canonical SMILES |

CCCCCC(=O)NC(CCO)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Biochemical Pathways and Environmental Fate of N Hexanoyl L Homoserine

Enzymatic Biosynthesis of N-Hexanoyl-L-Homoserine

The synthesis of N-acyl homoserine lactones (AHLs), including C6-HSL, is a crucial first step in the quorum-sensing cascade. This process is catalyzed by a specific family of enzymes that utilize common cellular precursors.

LuxI-Type Synthases and Precursor Utilization (e.g., RhlI, HdtS)

The biosynthesis of C6-HSL is primarily carried out by enzymes belonging to the LuxI family of AHL synthases. These enzymes catalyze the ligation of a specific acyl group from an acyl-acyl carrier protein (acyl-ACP) with S-adenosylmethionine (SAM), which serves as the donor of the homoserine lactone moiety.

A well-characterized example is the RhlI synthase from Pseudomonas aeruginosa. RhlI directs the synthesis of both N-butanoyl-L-homoserine lactone (C4-HSL) and this compound lactone (C6-HSL). Another example is HdtS, an N-acylhomoserine lactone synthase found in Pseudomonas entomophila strain L48. uniprot.org

The general mechanism for LuxI-type synthases is as follows:

Binding of S-adenosylmethionine (SAM) to the enzyme.

Binding of a specific acyl-ACP (e.g., hexanoyl-ACP for C6-HSL synthesis).

Formation of an amide bond between the acyl chain and SAM.

An intramolecular cyclization reaction (lactonization) occurs, releasing the AHL molecule and 5'-methylthioadenosine (MTA).

The specificity of the synthase determines the length and modification of the acyl side chain of the AHL molecule produced.

Regulatory Elements Governing this compound Synthesis

The synthesis of C6-HSL is tightly regulated, often through a positive feedback loop integrated with the signal detection system. The genes encoding LuxI-type synthases (e.g., rhlI) are typically located adjacent to a gene encoding a cognate transcriptional regulator, a member of the LuxR family (e.g., rhlR).

The regulatory circuit functions as follows:

A basal level of C6-HSL is produced by the LuxI-type synthase.

As the bacterial population density increases, the extracellular concentration of C6-HSL rises.

Once a threshold concentration is reached, C6-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor protein.

This C6-HSL/receptor complex then acts as a transcriptional activator, binding to specific DNA sequences (often called lux boxes) in the promoter region of target genes.

Crucially, one of the primary targets for activation is the operon containing the synthase gene itself (rhlI in the case of the Rhl system). This creates a positive feedback loop, leading to a rapid autoinduction and a dramatic increase in C6-HSL synthesis. mdpi.com

This regulatory mechanism ensures that the expression of quorum sensing-dependent genes, which are often involved in processes like virulence factor production and biofilm formation, is synchronized and occurs only when the bacterial population is large enough to mount a collective action. caymanchem.commdpi.com

Biodegradation and Quorum Quenching of this compound

The interruption of quorum sensing, known as quorum quenching, is a widespread phenomenon. It often involves the enzymatic degradation of AHL signal molecules like C6-HSL, which prevents the activation of quorum sensing-regulated genes. This process is critical for microbial competition and interaction with higher organisms.

Mechanisms of Enzymatic this compound Degradation (AHL-Lactonases, AHL-Acylases)

Two primary classes of enzymes are responsible for the biological inactivation of C6-HSL:

AHL-Lactonases: These enzymes hydrolyze the ester bond within the homoserine lactone ring of the C6-HSL molecule. This ring-opening event generates this compound, which is biologically inactive. frontiersin.org This process, known as lactonolysis, can be reversible under acidic conditions. oup.comresearchgate.net

AHL-Acylases (or Amidohydrolases): This class of enzymes targets and cleaves the amide linkage between the hexanoyl acyl side chain and the homoserine lactone ring. frontiersin.org This degradation is irreversible and yields two separate products: a fatty acid (hexanoic acid) and L-homoserine lactone. frontiersin.org

A third, less common mechanism involves oxidoreductases, which modify the acyl side chain, for instance by reducing a 3-oxo group to a 3-hydroxy group, thereby altering the signal's activity. researchgate.net

Microbial Diversity of this compound Degraders

A wide variety of microorganisms from different environments have evolved the ability to degrade C6-HSL. This capability is not restricted to a single domain of life, highlighting the ecological importance of interfering with bacterial communication.

Bacteria: Numerous bacterial species produce quorum quenching enzymes. AHL-lactonases are commonly found in the genus Bacillus. frontiersin.org AHL-acylase activity has been identified in a range of bacteria, including Acinetobacter baumannii, Pseudomonas nitroreducens, Pseudomonas spp., and Acidovorax sp. frontiersin.orgnih.govresearchgate.net The bacterium Rhodococcus erythropolis is notable for possessing both AHL-lactonase and AHL-acylase activities. oup.com

Fungi: The ability to degrade AHLs is also present in the fungal kingdom. Various root-associated fungi, including species from the Ascomycota and Basidiomycota phyla, have been shown to degrade C6-HSL, often through lactonase activity. oup.comresearchgate.net

The table below lists some of the microorganisms known to degrade this compound.

| Kingdom | Phylum/Group | Genus/Species | Degradation Enzyme Type |

| Bacteria | Bacillota | Bacillus spp. | AHL-Lactonase |

| Bacteria | Pseudomonadota | Acinetobacter baumannii | AHL-Acylase |

| Bacteria | Pseudomonadota | Pseudomonas nitroreducens | AHL-Acylase |

| Bacteria | Pseudomonadota | Pseudomonas spp. | AHL-Acylase |

| Bacteria | Actinomycetota | Rhodococcus erythropolis | AHL-Lactonase & AHL-Acylase |

| Fungi | Ascomycota | Multiple species | AHL-Lactonase |

| Fungi | Basidiomycota | Multiple species | AHL-Lactonase |

Influence of Environmental Parameters on this compound Stability (e.g., pH, Temperature)

Beyond enzymatic action, the chemical stability of C6-HSL is significantly influenced by abiotic environmental factors, particularly pH and temperature. The lactone ring of the molecule is susceptible to spontaneous hydrolysis, a process called lactonolysis, which renders the molecule inactive. researchgate.net

pH: C6-HSL is notably sensitive to alkaline conditions. As the pH increases above neutral, the rate of spontaneous hydrolysis of the lactone ring accelerates significantly. researchgate.netnih.gov Conversely, under acidic conditions, the molecule is more stable, and the ring-opening reaction can even be reversed. researchgate.net

Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the lactone ring. researchgate.netnih.gov The combination of high pH and high temperature leads to a rapid degradation of C6-HSL. caymanchem.comnih.gov

The interplay of these factors determines the half-life of C6-HSL in a given environment, which in turn affects the efficiency and range of quorum sensing signaling. nih.govoup.com

The following table summarizes the effect of pH and temperature on the stability of this compound.

| pH | Temperature (°C) | Half-life |

| 5.5 | 4 | > 21 days |

| 8.5 | 37 | < 30 minutes |

Molecular Mechanisms of N Hexanoyl L Homoserine Perception and Signal Transduction

Interaction with LuxR-Type Receptors

In many Gram-negative bacteria, the perception of AHL signals is carried out by a family of cytoplasmic transcriptional regulator proteins known as LuxR-type receptors. nih.gov These proteins function as sensors for specific AHL molecules. researchgate.net Upon binding of the AHL signal molecule to the N-terminal receptor site, LuxR-type proteins typically undergo a conformational change that facilitates dimerization and binding to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby modulating their transcription. microbiologyresearch.orgmdpi.com

The interaction between an AHL signal and its corresponding LuxR-type receptor is often highly specific. A well-characterized example is the binding of N-Hexanoyl-L-Homoserine (C6-HSL) to its cognate receptor, CviR, in the bacterium Chromobacterium violaceum. This bacterium utilizes the CviR/C6-HSL system to control the expression of virulence factors and the production of the characteristic purple pigment, violacein (B1683560). researchgate.net

The specificity of this interaction is such that the CviR protein is most effectively activated by AHLs with N-acyl side chains ranging from four to eight carbons in length. m-hikari.com In mutant strains of C. violaceum unable to synthesize their own C6-HSL, the production of both violacein and chitinolytic activity can be restored by the external addition of synthetic C6-HSL, demonstrating the direct and specific role of this molecule in activating the CviR-dependent regulatory pathway. mdpi.com This specificity ensures that the bacterium responds primarily to its own signaling molecules or those of closely related species, preventing misinterpretation of signals from the broader microbial community.

The structural basis for the specific binding of AHLs to their receptors has been elucidated through X-ray crystallography. In the case of the CviR receptor, the this compound molecule is deeply embedded within the ligand-binding domain of the protein. mdpi.com The binding is stabilized by a series of specific molecular interactions.

Key polar contacts are formed between the C6-HSL molecule and several amino acid residues within the CviR binding pocket. mdpi.com These include interactions with Tyrosine-80 (Tyr80), Tryptophan-84 (Trp84), Aspartate-97 (Asp97), and Serine-155 (Ser155). mdpi.com More broadly, in LuxR-type receptors, hydrogen bonds are critical for recognizing the homoserine lactone ring. For instance, in the LuxR homolog TraR, specific tyrosine and tryptophan residues form hydrogen bonds with the carbonyl groups of the AHL molecule, anchoring it in the binding site. microbiologyresearch.org This network of polar and hydrophobic interactions ensures a high-affinity and highly specific binding of this compound to its cognate receptor, which is the crucial first step in signal transduction.

| Interacting Residue in CviR | Type of Interaction | Reference |

| Tyrosine-80 (Tyr80) | Polar Contact | mdpi.com |

| Tryptophan-84 (Trp84) | Polar Contact | mdpi.com |

| Aspartate-97 (Asp97) | Polar Contact | mdpi.com |

| Serine-155 (Ser155) | Polar Contact | mdpi.com |

Regulation of Gene Expression by this compound

The formation of the this compound-receptor complex directly translates into the modulation of gene expression. This complex functions as a transcriptional regulator, binding to specific DNA promoter regions to either activate or repress the expression of target genes. This control allows bacteria to collectively alter their behavior and adapt to changing environmental conditions.

Upon binding this compound, the activated CviR receptor in Chromobacterium violaceum directly controls the transcription of genes responsible for key phenotypes. For example, the expression of chitinase (B1577495), an enzyme that degrades chitin, is directly controlled by the CviR transcriptional activator. mdpi.com Similarly, the production of the pigment violacein is a well-known phenotype that is positively regulated by the C6-HSL/CviR system. mdpi.com In mutant strains lacking the ability to produce C6-HSL, the supplementation of this molecule is sufficient to induce the expression of these traits. mdpi.com While activation is a common outcome, LuxR-type regulators can also function as repressors for certain genes, providing a dual mechanism of control over the bacterial transcriptome.

| Regulated Phenotype/Activity | Bacterium | Effect of C6-HSL | Cognate Receptor | Reference |

| Violacein Production | Chromobacterium violaceum | Activation | CviR | mdpi.com |

| Chitinolytic Activity | Chromobacterium violaceum | Activation | CviR | mdpi.com |

The influence of this compound can extend beyond the regulation of a few genes, forming part of larger, hierarchical regulatory networks. In the nitrogen-fixing bacterium Rhizobium leguminosarum, the cinRI locus is positioned at the top of a quorum-sensing cascade that controls the production of multiple AHL signals. nih.gov The CinR protein, a LuxR-homolog, and the CinI synthase are responsible for producing N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH,C14:1-HSL). nih.gov

Crucially, the activity of the cinRI system influences the expression of at least three other AHL production loci. nih.gov A mutation in cinI or cinR not only halts the production of 3OH,C14:1-HSL but also reduces the synthesis of several other AHLs, including this compound lactone (C6-HSL) and N-octanoyl-L-homoserine lactone. nih.gov This regulatory cascade includes the rhi quorum-sensing system, where the transcription of the rhiABC operon is activated by the RhiR protein in response to C6-HSL and other short-chain AHLs. asm.org Thus, the cinRI locus acts as a master regulator, and C6-HSL functions as a key signal within a complex network that fine-tunes bacterial behavior.

| Locus/Gene | Organism | Function | Regulation | Reference |

| cinRI | Rhizobium leguminosarum | Master regulatory QS locus | Produces 3OH,C14:1-HSL | nih.gov |

| Other AHL loci | Rhizobium leguminosarum | Produce C6-HSL, C8-HSL, etc. | Influenced by the cinRI system | nih.gov |

| rhiABC operon | Rhizobium leguminosarum | Involved in nodulation efficiency | Activated by RhiR in response to C6-HSL | asm.orgnih.gov |

Biological Functions and Phenotypic Outcomes Mediated by N Hexanoyl L Homoserine

Biofilm Formation and Maturation Processes

N-Hexanoyl-L-Homoserine (C6-HSL) is a key signaling molecule in bacterial quorum sensing that significantly influences the formation and maturation of biofilms. caymanchem.commedchemexpress.com Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, and their development is a multi-step process that C6-HSL helps to regulate. The presence of C6-HSL can impact the initial attachment of bacteria to surfaces, an essential first step in biofilm formation.

In Pseudomonas aeruginosa, C6-HSL is one of the N-acyl-homoserine lactones (AHLs) that regulate biofilm development. nih.gov Studies have shown that while other AHLs might be more abundant, C6-HSL is detected in significant amounts during the long-term stationary phase when cells are embedded in the extracellular polymeric substances (EPS) of the biofilm. nih.gov The regulation of biofilm formation by C6-HSL is also observed in other bacteria, such as Serratia liquefaciens and Pseudoalteromonas galatheae. mdpi.comnih.gov However, the direct correlation between the amount of C6-HSL produced and the extent of biofilm formation is not always straightforward and can be strain-specific. nih.gov For instance, in some clinical isolates of S. liquefaciens, no direct link was found between high AHL production, including C6-HSL, and the capacity to form robust biofilms. nih.gov

The maturation of biofilms is a complex process involving the development of characteristic three-dimensional structures. C6-HSL, as part of the broader quorum-sensing network, contributes to this architectural development. frontiersin.org In mixed-species biofilms, the AHL-mediated communication, which includes C6-HSL, can influence the spatial organization and interactions between different bacterial species. frontiersin.org

Research has also highlighted the role of C6-HSL in the context of plant-associated bacteria, where it can influence biofilm maturation on plant surfaces. oup.com Furthermore, the stability of C6-HSL in the environment can be affected by factors produced by plants, which in turn can modulate its effect on biofilm processes. oup.com

Below is a table summarizing the role of this compound in biofilm formation and maturation in different bacterial species.

Modulation of Microbial Virulence Factors

This compound (C6-HSL) plays a significant role in regulating the expression of various virulence factors in several pathogenic bacteria. caymanchem.comnih.gov As a key component of quorum sensing systems, C6-HSL enables bacteria to coordinate the production of these factors in a cell-density dependent manner, often leading to a more effective infection process.

In the opportunistic human pathogen Pseudomonas aeruginosa, C6-HSL is part of a complex hierarchy of quorum-sensing signals that control the expression of numerous exoproducts implicated in pathogenesis. nih.gov The vsm (virulence-related secondary metabolite) system in P. aeruginosa directs the synthesis of C6-HSL, which in turn can activate the production of virulence factors such as elastase and chitinase (B1577495). nih.gov The regulation by C6-HSL is often intertwined with other N-acyl-homoserine lactones (AHLs), creating a sophisticated network that fine-tunes the expression of virulence determinants.

The influence of C6-HSL on virulence is not limited to P. aeruginosa. In Chromobacterium violaceum, the CviR-CviI quorum-sensing system, which utilizes C6-HSL, regulates the production of violacein (B1683560) and other compounds with antimicrobial properties that can affect competing microbes. nih.gov Similarly, in the plant pathogen Pectobacterium carotovorum, C6-HSL is a major AHL molecule involved in controlling the production of virulence factors that contribute to plant diseases. nih.gov

The table below provides examples of virulence factors regulated by this compound in different bacterial species.

Regulation of Secondary Metabolite Production (e.g., Pigments, Antibiotics)

This compound (C6-HSL) is a key quorum-sensing signal molecule that regulates the production of a variety of secondary metabolites in bacteria, including pigments and antibiotics. medchemexpress.comnih.gov This regulation allows bacteria to coordinate the synthesis of these compounds, which often play important roles in competition, symbiosis, and pathogenesis.

A classic example of C6-HSL-mediated regulation of pigment production is found in Chromobacterium violaceum. nih.gov The synthesis of the purple pigment violacein is controlled by the CviI/CviR quorum-sensing system, where CviI synthesizes C6-HSL. nih.gov When the concentration of C6-HSL reaches a certain threshold, it binds to the transcriptional regulator CviR, activating the expression of the vio operon and leading to the production of violacein. nih.gov

In Pseudomonas aeruginosa, C6-HSL is involved in a complex regulatory network that controls the production of various secondary metabolites. The vsm quorum-sensing system, which produces C6-HSL, has been shown to restore the production of cyanide, a secondary metabolite with toxic properties, in a mutant strain that is otherwise deficient in its synthesis. nih.gov

The production of antibiotics is another key process regulated by C6-HSL in some bacteria. For instance, in certain strains of Burkholderia, which are known for their ability to produce a wide range of bioactive compounds, C6-HSL can be part of the signaling network that governs the synthesis of antimicrobial agents. nih.gov

The following table summarizes the role of this compound in the regulation of secondary metabolite production in different bacterial species.

Control of Bacterial Motility (e.g., Swarming)

This compound (C6-HSL) is an important signaling molecule in the regulation of bacterial motility, particularly the coordinated multicellular movement known as swarming. oup.comnih.gov Swarming motility allows bacteria to efficiently colonize surfaces and is often associated with virulence and biofilm formation.

The role of C6-HSL in controlling swarming has been documented in various bacterial species. In some bacteria, the production of C6-HSL is linked to the expression of genes required for flagellar synthesis and function, which are essential for motility. As the bacterial population density increases, the accumulation of C6-HSL can trigger a switch from a planktonic (free-swimming) state to a swarming state, characterized by the differentiation of cells into elongated, hyperflagellated swarmer cells.

For example, in some plant-associated bacteria, swarming motility is a key factor for their competitiveness in the rhizosphere, and this process can be regulated by AHLs, including C6-HSL. oup.com The ability to swarm allows these bacteria to move across plant root surfaces and establish beneficial or pathogenic interactions.

Research has also identified compounds that can inhibit swarming by interfering with C6-HSL-mediated quorum sensing. For instance, certain food additives have been shown to inhibit the production of C6-HSL in Hafnia alvei, leading to a reduction in swarming motility. nih.gov This highlights the importance of C6-HSL in orchestrating this complex behavior.

The table below provides an overview of the role of this compound in the control of bacterial motility.

Influence on Cellular Metabolism and Physiological Activities (e.g., Carbon Fixation, Lipid Accumulation)

This compound (C6-HSL) has been shown to influence various aspects of cellular metabolism and physiological activities in both bacteria and even in some eukaryotes like algae. caymanchem.commedchemexpress.comnih.gov As a quorum-sensing signal, it can modulate metabolic pathways to optimize bacterial survival and growth in different environments.

In the context of algae-bacteria interactions, C6-HSL can have a significant impact on algal metabolism. Studies have demonstrated that the addition of C6-HSL can promote the accumulation of lipids in certain algal species, such as Chlorella vulgaris and Chlamydomonas. medchemexpress.comnih.gov This effect is particularly interesting for biofuel research, as it suggests a potential strategy to enhance lipid production in algae.

Furthermore, C6-HSL has been found to enhance the carbon fixation capacity in algae-bacteria systems. nih.govmdpi.com In a co-culture of Microcystis aeruginosa and Staphylococcus ureilyticus, the addition of a low concentration of C6-HSL led to an increase in chlorophyll-a concentration and the activity of key carbon fixation enzymes like carbonic anhydrase and RuBisCO. nih.gov The proposed mechanism involves C6-HSL directly enhancing the algal carbon fixation ability, leading to the secretion of more organic compounds. These organic compounds are then utilized by the bacteria, which in turn produce inorganic compounds and alter the pH to increase CO2 concentration, further boosting algal carbon fixation. mdpi.com

In bacteria, C6-HSL is involved in the regulation of various metabolic processes beyond the production of virulence factors and secondary metabolites. For instance, in Variovorax paradoxus, C6-HSL can serve as a sole source of organic carbon, energy, and combined nitrogen, indicating its role as a nutrient source for certain bacteria. nih.gov This bacterium can metabolize the acyl side chain of C6-HSL for energy while utilizing the homoserine lactone ring as a nitrogen source. nih.gov

The table below summarizes the influence of this compound on cellular metabolism and physiological activities.

Inter Kingdom Signaling and Ecological Interactions Involving N Hexanoyl L Homoserine

N-Hexanoyl-L-Homoserine in Plant-Microbe Interactions

The interaction between plants and bacteria is mediated by a variety of chemical signals, with N-acyl-L-homoserine lactones (AHLs) like C6-HSL playing a significant role. nih.gov These molecules are produced by both plant growth-promoting rhizobacteria (PGPR) and pathogenic bacteria. nih.gov Plants have the ability to perceive and respond to these bacterial signals, leading to a range of physiological and developmental changes.

Perception of this compound by Plants and Induced Responses

Plants can detect C6-HSL, which leads to significant transcriptional changes in both roots and shoots. psu.edunih.gov The model plant Arabidopsis thaliana has been shown to take up C6-HSL through its roots and transport it throughout the plant. psu.edunih.gov This perception triggers alterations in gene expression, particularly those associated with cell growth and hormone regulation, rather than a strong defense response. psu.edunih.gov In tomatoes, treatment with C6-HSL, a compound produced by the pathogen Pseudomonas corrugata, has been shown to increase resistance to leaf pathogens and induce the production of defense-related and ethylene-inducible proteins. acs.orgnih.gov Similarly, Arabidopsis thaliana exhibits changes in the expression of numerous genes in response to C6-HSL, many of which are associated with auxin responses. acs.orgnih.gov

Modulation of Plant Growth and Root System Architecture by this compound

C6-HSL has a notable impact on plant development, particularly root system architecture. Inoculation of Arabidopsis thaliana roots with short-chain AHLs, including C6-HSL, has been observed to promote primary root elongation. psu.edunih.govfrontiersin.org This effect is linked to alterations in the ratio of auxin to cytokinin, key plant hormones that regulate growth. psu.edunih.gov The modulation of root development by C6-HSL can influence a plant's ability to acquire nutrients and interact with its soil environment.

| Plant Species | Effect of C6-HSL on Root System | Reference |

| Arabidopsis thaliana | Promotes primary root elongation. | psu.edunih.govfrontiersin.org |

| Arabidopsis thaliana | Affects lateral root formation and root hair development. | researchgate.net |

| Winter Wheat | Seed priming with C6-HSL can improve plant growth. | plos.org |

Plant-Mediated Inactivation of this compound (e.g., Fatty Acid Amide Hydrolase)

Plants possess mechanisms to inactivate AHLs, thereby modulating the bacterial signals in their environment. The stability of C6-HSL is plant-dependent, with rapid disappearance observed in the root systems of legumes like clover and Lotus, while it remains more stable around monocots such as wheat and corn. nih.gov This inactivation is not due to changes in the pH of the growth media. nih.gov Research suggests that plants can hydrolyze AHLs into L-homoserine through the action of a fatty acid amide hydrolase (FAAH). acs.orgnih.gov This enzymatic degradation is dependent on the length of the acyl chain of the AHL. acs.orgnih.gov The resulting L-homoserine can then influence plant growth, with low concentrations promoting transpiration and nutrient uptake, and higher concentrations stimulating ethylene production, which can inhibit growth. acs.orgnih.gov This inactivation mechanism highlights a sophisticated level of interaction, where the plant can actively modify bacterial signals to its benefit.

Role in Plant Pathogen Defense Priming

Priming is a process where a plant is pre-conditioned to respond more quickly and robustly to subsequent pathogen attacks. oup.com While long-chain AHLs are more commonly associated with inducing systemic resistance, short-chain AHLs like C6-HSL can also play a role in defense priming. oup.comnih.gov Treatment of tomato plants with C6-HSL has been shown to increase resistance to leaf pathogens. nih.gov In some instances, short-chain AHLs can induce the expression of salicylic acid (SA)- and ethylene-responsive defense genes. frontiersin.org For example, seed priming of winter wheat with C6-HSL has shown potential to enhance plant defense mechanisms early in development. plos.org This suggests that C6-HSL can alert the plant's defense system, preparing it for potential threats.

Algae-Bacteria Symbiotic Interactions Mediated by this compound

The symbiotic relationship between algae and bacteria is crucial in many aquatic ecosystems and is often mediated by chemical signals. nih.gov C6-HSL plays a significant role in this communication, influencing the metabolic activities of both partners. nih.govnih.gov In an algae-bacteria system of Microcystis aeruginosa and Staphylococcus urealyticus, the addition of C6-HSL was found to enhance the carbon fixation capacity. nih.govnih.govresearchgate.net

Specifically, C6-HSL increased the concentration of chlorophyll-a and the activity of key carbon fixation enzymes, carbonic anhydrase and Rubisco. nih.govnih.govresearchgate.net This led to an increased rate of CO2 transport in the water and a higher intracellular CO2 concentration, ultimately boosting the carbon fixation rate of the algae-bacteria consortium. nih.govnih.govresearchgate.net Furthermore, C6-HSL promoted the synthesis and secretion of organic matter by the algae, which in turn provided nutrients for the bacteria, influencing their metabolic pathways and creating a positive feedback loop. nih.gov

| Parameter | Effect of C6-HSL in Algae-Bacteria System | Reference |

| Chlorophyll-a concentration | Increased | nih.govnih.govresearchgate.net |

| Carbonic anhydrase activity | Increased | nih.govnih.govresearchgate.net |

| Rubisco enzyme activity | Increased | nih.govnih.govresearchgate.net |

| Carbon fixation rate | Increased | nih.govnih.govresearchgate.net |

| Synthesis and secretion of organic matter by algae | Promoted | nih.gov |

Broader Eukaryotic Responses to this compound (General Mechanisms)

The influence of C6-HSL and other AHLs extends beyond plants and algae to a broader range of eukaryotes. The ability of eukaryotes to perceive and respond to these bacterial signals is a testament to the co-evolution of these different life forms. nih.gov A key mechanism for eukaryotic response involves the enzymatic degradation of AHLs. As observed in plants, eukaryotes can possess enzymes like fatty acid amide hydrolase (FAAH) that hydrolyze the amide bond of AHLs to produce L-homoserine. acs.orgnih.gov This degradation product can then elicit a variety of physiological responses. For instance, in plants, L-homoserine accumulation can stimulate transpiration and nutrient uptake at low concentrations, while at higher concentrations, it can trigger defense responses through the production of ethylene. acs.orgnih.gov This FAAH-based mechanism for sensing and responding to bacterial quorum sensing signals may be a conserved strategy across different eukaryotic kingdoms.

Advanced Methodologies for N Hexanoyl L Homoserine Research

Development and Application of N-Hexanoyl-L-Homoserine Biosensors

The development of biosensors has been instrumental in detecting C6-HSL, particularly due to its production at low concentrations that are challenging to measure with conventional techniques. ulakbim.gov.tr These biosensors are typically composed of three key elements: an AHL-responsive promoter, an AHL receptor, and a reporter gene. mdpi.com Their application spans various fields, including the detection of pathogenic bacteria in clinical samples, environmental monitoring, and ensuring the safety of dairy products, meat, and drinking water. mdpi.com

One innovative approach involves the use of Quartz Crystal Microbalance (QCM) chips coated with molecularly imprinted polymeric membranes specific to C6-HSL. ulakbim.gov.tr This technology allows for the highly sensitive detection of C6-HSL in aqueous solutions. ulakbim.gov.tr For instance, studies have shown that the maximum adsorption of C6-HSL on these specialized QCM chip surfaces occurs at a concentration of 1000 ng/mL and a pH of 7.0. ulakbim.gov.tr The specificity and sensitivity of these biosensors are often validated by correlating their results with established analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). ulakbim.gov.tr

Analytical Techniques for this compound Quantification and Identification

A suite of powerful analytical techniques is employed for the accurate quantification and unambiguous identification of C6-HSL. These methods are crucial for understanding the concentration-dependent effects of this signaling molecule in various biological contexts.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the detection and quantification of N-acyl-homoserine lactones (AHLs), including C6-HSL. researchgate.netplos.org The technique allows for the detection of concentrations as low as 10 parts per trillion (ppt) in biological samples, benefiting from high extraction recovery and a significant preconcentration factor. researchgate.net In a typical LC-MS/MS analysis of a C6-HSL standard solution, specific transitions, such as 200.16 > 101.984 and 200.16 > 98.986, are monitored. researchgate.net A non-targeted HPLC-MS/MS method using parallel reaction monitoring (PRM) on a hybrid quadrupole-high resolution mass analyzer has been developed to identify both known and novel AHLs in microbial samples. plos.org This approach integrates full MS scans and all-ion fragmentation MS/MS scans in a single chromatographic run, providing high resolution and mass accuracy. plos.org For quantification purposes, deuterated internal standards like this compound lactone-d3 (C6-HSL-d3) are often used to ensure accuracy. caymanchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of C6-HSL. ottokemi.comsigmaaldrich.comottokemi.com It is often used to determine the purity of C6-HSL, with standards typically being ≥96% pure. ottokemi.comsigmaaldrich.comottokemi.com HPLC analyses have confirmed the disappearance of C6-HSL from plant growth media, indicating an inactivation ability by certain plants like Lotus corniculatus. nih.gov This inactivation is not specific to C6-HSL and extends to other AHLs. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers a rapid and selective method for the direct separation and characterization of AHLs without the need for prior derivatization. nih.gov Electron ionization in GC-MS results in a characteristic fragmentation pattern for AHLs, with a prominent ion at m/z 143. nih.govresearchgate.net This specific ion is often used in selected ion monitoring (SIM) mode to detect the presence of AHLs in bacterial extracts. nih.gov For instance, the presence of C6-HSL in the extract of Chromobacterium violaceum strain UST950701-007 was confirmed by a peak at a retention time of 14.6 minutes and the presence of specific ions at m/z 143 and 200, matching the standard. researchgate.net

| Analytical Technique | Key Features & Findings |

| LC-MS/MS | High sensitivity (down to 10 ppt). researchgate.net Enables identification of novel AHLs. plos.org Uses internal standards like C6-HSL-d3 for accurate quantification. caymanchem.com |

| HPLC | Used for purity assessment (≥96%). ottokemi.comsigmaaldrich.comottokemi.com Confirmed C6-HSL inactivation by plants. nih.gov |

| GC-MS | Rapid, direct analysis without derivatization. nih.gov Characteristic fragment ion at m/z 143 used for detection. nih.govresearchgate.net |

Molecular Biology and Genetic Approaches for Studying this compound Signaling

To dissect the molecular mechanisms of C6-HSL signaling, researchers utilize a variety of molecular biology and genetic tools. These approaches allow for the investigation of gene regulation and the functional roles of specific genes involved in the C6-HSL signaling pathway.

Promoter Reporter Systems and Gene Expression Profiling

Promoter reporter systems are invaluable for studying the regulation of gene expression in response to C6-HSL. youtube.com In these systems, the promoter of a gene of interest is fused to a reporter gene, such as one encoding Green Fluorescent Protein (GFP) or β-glucuronidase. youtube.comnih.gov The expression of the reporter gene then serves as a proxy for the activity of the promoter under different conditions. youtube.com This allows researchers to track the dynamics of cell signaling pathways in real time. youtube.com For example, an increase in fluorescence intensity from a GFP reporter can indicate an increase in the transcription of the target gene. youtube.com Such systems have been crucial in understanding the dynamic up- and down-regulation of gene expression associated with different metabolic phases in bacteria like Clostridium acetobutylicum. nih.gov

Mutagenesis and Gene Knockout Studies

Mutagenesis and gene knockout studies are powerful techniques for elucidating the function of specific genes in the C6-HSL signaling cascade. By creating mutants that are unable to produce or respond to C6-HSL, researchers can investigate the physiological and behavioral consequences of disrupting this communication system. For example, a mutant of Chromobacterium violaceum, CV026, which is unable to produce its native AHL, this compound lactone, has been instrumental as a biosensor for detecting other AHLs. acs.org Studies involving mutational analysis have been critical in characterizing the quorum-sensing networks in various bacteria, such as Burkholderia thailandensis. caymanchem.com These investigations help to identify the specific roles of different components of the signaling pathway in processes like virulence factor production and biofilm formation.

Biosensors Based on Molecularly Imprinted Polymers (MIPs) for this compound Detection

A promising and innovative approach for the detection of C6-HSL involves the use of biosensors based on molecularly imprinted polymers (MIPs). ulakbim.gov.tr MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional groups to the target molecule. rsc.orgnih.gov This "molecular imprinting" process creates highly selective binding cavities for the template molecule, in this case, C6-HSL.

Ecological and Biotechnological Significance of N Hexanoyl L Homoserine

Environmental Bioremediation and Bioaugmentation Strategies (e.g., Wastewater Treatment)

The application of C6-HSL and the manipulation of the QS systems it governs are emerging as powerful tools in environmental bioremediation. This is particularly evident in the enhancement of wastewater treatment processes, where microbial consortia are essential for breaking down pollutants. researchgate.netnih.govnih.gov

Bioaugmentation, the introduction of specific microbial strains to a system to enhance the degradation of target pollutants, can be significantly improved by leveraging QS. researchgate.net For instance, in biofilm reactors designed to treat pyridine-containing wastewater, the addition of C6-HSL was shown to accelerate the formation of thick, structured biofilms by the degrading strain Paracoccus sp. BW001. researchgate.net Similarly, research on an environmental isolate of Pseudomonas aeruginosa demonstrated that the bacterium produces C6-HSL during the biodegradation of various aromatic compounds, including phenol (B47542) and naphthalene. researchgate.net The external addition of AHLs improved the rate of phenol biodegradation, indicating that C6-HSL signaling is directly involved in the pollutant degradation process. researchgate.net

In algae-bacteria systems, which are widely used in wastewater treatment, C6-HSL plays a crucial role in the communication between algae and bacteria. nih.govnih.gov Studies have shown that introducing low concentrations of C6-HSL can enhance the performance of these systems. In a consortium of Microcystis aeruginosa and Staphylococcus ureilyticus, the addition of 10 ng/L of C6-HSL led to significant improvements in key metabolic indicators. nih.govnih.govmdpi.com This suggests a strategy for enhancing the carbon fixation rate of algae-bacteria systems through QS. nih.govmdpi.com Furthermore, C6-HSL has been found to facilitate electron utilization by cathodic homoacetogens, which can enhance CO2 reduction in specific bioremediation contexts. medchemexpress.com

| Parameter | System | Treatment | Observed Effect | Reference |

| Chlorophyll-a | Algae-Bacteria Group | 10 ng/L C6-HSL | 40% increase | nih.govnih.gov |

| Carbonic Anhydrase Activity | Algae-Bacteria Group | 10 ng/L C6-HSL | 56.4% increase | nih.govnih.gov |

| Rubisco Enzyme Activity | Algae-Bacteria Group | 10 ng/L C6-HSL | 66.6% increase | nih.govnih.gov |

| Biofilm Formation | Pyridine-degrading Biofilm Reactor | Exogenous C6-HSL | Significantly accelerated | researchgate.net |

| Nitrification/Denitrification | Activated Sludge Systems | Exogenous C6-HSL | Efficiencies enhanced | researchgate.net |

Management of Microbial Communities in Industrial and Agricultural Systems

The influence of C6-HSL extends to the management of microbial behaviors in both industrial and agricultural applications, from improving industrial fermentation to protecting plants. caymanchem.comglpbio.comnih.gov Its applications include reducing biofilm formation in aquaculture and preventing food spoilage. caymanchem.combertin-bioreagent.comglpbio.comcaymanchem.comlabclinics.com

In an industrial context, C6-HSL can be used to enhance the production of valuable microbial products. Research on Agrobacterium tumefaciens strain F2, a producer of exopolysaccharide-based bioflocculants, showed that adding C6-HSL to the fermentation process significantly boosted output. nih.gov This demonstrates that QS manipulation can be a viable strategy for improving the efficiency of microbial flocculant production. nih.gov

| Parameter | System | Treatment | Observed Effect | Reference |

| Exopolysaccharide Concentration | Agrobacterium tumefaciens F2 | 0.45 μM C6-HSL | 1.75-fold improvement | nih.gov |

| Flocculation Rate | Agrobacterium tumefaciens F2 | 0.45 μM C6-HSL | 10% increase | nih.gov |

| Microbial Flocculant Yield | Agrobacterium tumefaciens F2 | 0.45 μM C6-HSL | 1.75-fold improvement | nih.gov |

In agriculture, the interaction between C6-HSL and plants is complex and significant. Some plants have developed mechanisms to degrade AHLs, influencing the microbial communities in their rhizosphere. nih.govresearchgate.net For example, the legume Lotus corniculatus can rapidly inactivate C6-HSL, a process that is likely enzymatic. nih.govresearchgate.net This ability can shape the microbial environment around the plant's roots. nih.gov Conversely, AHLs can trigger systemic responses in plants. Treating tomato plants with C6-HSL has been shown to increase their resistance to certain leaf pathogens. nih.gov Low concentrations of AHLs can also promote plant growth by stimulating transpiration, an effect attributed to the AHL degradation product, L-homoserine. nih.gov C6-HSL has also been found to inhibit lesions caused by the phytopathogenic fungus Botrytis cinerea. targetmol.com

Strategies for Quorum Quenching and Quorum Sensing Inhibition in Microbial Control

While leveraging QS can be beneficial, in many cases, the goal is to disrupt it to control pathogenic bacteria or prevent harmful biofilm formation. frontiersin.orgnih.gov This disruption, known as quorum quenching (QQ), is a promising strategy for microbial control that is seen as less likely to promote resistance compared to traditional bactericidal approaches. nih.govfrontiersin.org

Quorum quenching strategies generally fall into two categories:

Enzymatic Degradation : This involves using enzymes that break down the signaling molecules. nih.gov These quorum quenching enzymes can include lactonases, which open the lactone ring of the AHL molecule, or acylases. mdpi.com For example, the enzyme LrsL has been shown to be exceptionally efficient at degrading AHLs and can reduce biofilm formation by Pseudomonas aeruginosa by more than threefold. frontiersin.org Plants have also evolved QQ enzymes; for instance, Lotus species possess a natural ability to degrade C6-HSL and other AHLs. nih.govresearchgate.net

Quorum Sensing Inhibition (QSI) : This approach uses molecules, often referred to as QS inhibitors (QSIs), that interfere with the signaling pathway without degrading the signal. nih.gov These inhibitors can act by blocking the synthesis of AHLs or by competitively binding to the receptor protein (like LuxR-type proteins) to prevent the natural signal from activating gene expression. frontiersin.orgmdpi.com Researchers have designed and synthesized azoline derivatives as non-classical bioisosteres of C6-HSL to act as inhibitors. researchgate.net These compounds were shown to decrease violacein (B1683560) production in Chromobacterium violaceum, a process regulated by C6-HSL, by interfering with its receptor, CviR. researchgate.net

These QQ and QSI strategies have broad potential applications, from developing new anti-virulence drugs to preventing biofouling in industrial systems and controlling plant pathogens in agriculture. researchgate.netmdpi.comsigmaaldrich.com

Q & A

Q. What methodologies are recommended for detecting and quantifying C6-HSL in bacterial cultures?

C6-HSL can be detected using biosensor strains like Chromobacterium violaceum CV026, which produces violacein pigment in response to AHLs. For quantification, combine thin-layer chromatography (TLC) with reporter strains (e.g., Agrobacterium tumefaciens NTL4) to visualize AHL profiles . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) provides precise quantification, especially when coupled with synthetic C6-HSL standards .

Q. How does C6-HSL regulate quorum sensing (QS) in Gram-negative bacteria?

C6-HSL binds to transcriptional regulators (e.g., RhlR in Pseudomonas aeruginosa), activating QS-dependent genes. To validate this, use gene knockout mutants or reporter plasmids (e.g., lasB-GFP fusion) to monitor elastase expression. Dose-response experiments (0.1–10 µM C6-HSL) and RT-qPCR can quantify gene activation thresholds .

Q. What experimental approaches are used to study C6-HSL’s impact on bacterial metabolism?

Measure metabolic outputs like volatile fatty acid (VFA) accumulation or methane production in anaerobic systems. For example, in upflow anaerobic sludge blanket (UASB) reactors, track chemical oxygen demand (COD) removal, acetate concentration, and extracellular polymeric substance (EPS) secretion after adding 1 µg/L C6-HSL . Microbial community analysis via 16S rRNA sequencing identifies shifts in methanogen populations (e.g., Methanosarcinales) .

Advanced Research Questions

Q. How can contradictory findings on C6-HSL’s dual role—enhancing methanogenesis vs. inhibiting pathogenic growth—be resolved?

Contradictions arise from species-specific responses and concentration gradients. For instance, 1 µg/L C6-HSL enriches aceticlastic methanogens in UASB reactors , while 10–100 µM inhibits Streptococcus pyogenes growth . Design comparative studies using gradient concentrations (0.1–100 µM) and species-specific assays (e.g., biofilm inhibition vs. COD reduction) to establish context-dependent effects .

Q. What strategies optimize C6-HSL application in bioelectrochemical systems for CO₂ reduction?

In autotrophic biocathodes, C6-HSL enhances CO₂ fixation by enriching electroactive biofilms. Use cyclic voltammetry to measure electron transfer rates and RNA-seq to identify upregulated pathways (e.g., acetyl-CoA synthase). Test C6-HSL at 5–20 µM in M9 medium under anaerobic conditions, with Pseudomonas aeruginosa as a model organism .

Q. How can researchers design experiments to differentiate C6-HSL’s direct signaling effects from indirect metabolic interactions?

Use genetic tools (e.g., lasI/rhlI mutants lacking AHL synthases) to isolate C6-HSL’s direct effects. Combine transcriptomics and metabolomics to map QS-regulated pathways versus substrate-driven changes. For example, in Vibrio parahaemolyticus infections, compare wild-type and AHL-degrading Pseudomonas spp. to assess C6-HSL’s role in immune modulation .

Q. What statistical methods address variability in C6-HSL-mediated microbial community dynamics?

Apply redundancy analysis (RDA) or linear mixed-effects models to correlate C6-HSL concentration with microbial diversity indices (e.g., Shannon index). Use bootstrapping to validate trends in small-sample studies, such as zebrafish trials where C6-HSL increases leukocyte activity .

Methodological Notes

-

Key Parameters for Reproducibility :

-

Critical Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.